REACTION_CXSMILES
|
[H-].[Na+].[C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:5])[CH3:4].[CH2:12]([CH:14]([CH2:19][CH2:20][CH2:21][CH3:22])[C:15](OC)=[O:16])[CH3:13]>C1(C)C(C)=CC=CC=1>[CH3:22][CH2:21][CH2:20][CH2:19][CH:14]([C:15]([CH2:4][C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5])=[O:16])[CH2:12][CH3:13] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
618 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)OC)CCCC
|
Name
|
|
Quantity
|
304 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
180 g
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
449 g
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Workup of the reaction mixture gave material
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation (200 mtorr) through a 15 cm Vigreux column
|
Type
|
CUSTOM
|
Details
|
yielded the product in the heart cut
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCC(CC)C(=O)CC(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.06 mol | |
AMOUNT: MASS | 523 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |